1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C12H17FN4 |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H17FN4/c1-10-12(9-17(15-10)7-5-13)14-8-11-4-3-6-16(11)2/h3-4,6,9,14H,5,7-8H2,1-2H3 |
InChI Key |
WDMNYMGIWWHHLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CN2C)CCF |
Origin of Product |
United States |
Preparation Methods
Formation of 3-Methyl-1H-pyrazol-4-amine
The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. A representative procedure involves:
-
Reaction of ethyl acetoacetate with hydrazine hydrate in ethanol under reflux to yield 3-methyl-1H-pyrazol-5-ol.
-
Nitrosation followed by reduction to introduce the amine group at position 4.
Key Reaction Conditions :
Introduction of the 2-Fluoroethyl Group
The fluoroethyl moiety is introduced via nucleophilic substitution or Mitsunobu reaction.
Method 1: Alkylation with 1-Fluoro-2-iodoethane
-
Intermediate A is treated with 1-fluoro-2-iodoethane in DMF using K₂CO₃ as a base.
-
Reaction proceeds at 60°C for 12 hours, yielding Intermediate B with >75% efficiency.
Optimization Insights :
-
Higher temperatures (80°C) reduce regioselectivity due to competing N2-alkylation.
-
Use of phase-transfer catalysts (e.g., TBAB) improves yield to 85%.
Method 2: Mitsunobu Reaction
-
Intermediate A reacts with 2-fluoroethanol under Mitsunobu conditions (DIAD, PPh₃) in THF.
-
Advantages: Better regiocontrol; Disadvantages: Higher cost.
Functionalization with the Pyrrolomethyl Side Chain
Synthesis of (1-Methyl-1H-pyrrol-2-yl)methanol
The pyrrole moiety is prepared via Paal-Knorr synthesis:
-
Cyclization of 1,4-diketones with methylamine.
-
Reduction of the resulting pyrrole-2-carbaldehyde using NaBH₄.
Key Data :
-
Yield: 68–72%.
-
Purity (HPLC): >95%.
Coupling via Reductive Amination
Intermediate B is coupled with (1-methyl-1H-pyrrol-2-yl)methanol using reductive amination:
Alternative Approach :
Purification and Characterization
Chromatographic Purification
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, pyrazole-H), 6.45 (m, 2H, pyrrole-H), 4.20 (t, J = 6.8 Hz, 2H, -CH₂F), 3.75 (s, 3H, N-CH₃).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Alkylation (Method 1) | 78 | 98 | 120 | High |
| Mitsunobu (Method 2) | 65 | 97 | 290 | Moderate |
| Reductive Amination | 82 | 99 | 150 | High |
Key Findings :
-
Alkylation with 1-fluoro-2-iodoethane offers the best balance of yield and cost.
-
Reductive amination achieves superior purity but requires strict pH control.
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Alkylation
Stability of the Fluoroethyl Group
-
Hydrolysis Risk : The C-F bond is susceptible to cleavage under strongly acidic/basic conditions.
-
Mitigation: Use anhydrous solvents and inert atmospheres.
-
Industrial-Scale Considerations
Chemical Reactions Analysis
1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Addition: Addition reactions can occur at the double bonds present in the pyrazole ring, leading to the formation of various addition products.
Scientific Research Applications
1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the creation of novel organic compounds with desired properties.
Material Science: It is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole and pyrrole moieties contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine hydrochloride (1:1)
- Structure : Differs by replacing the pyrrole-methyl group with an ethyl-substituted pyrazole.
- Key Data: Molecular weight: 287.77 g/mol (hydrochloride salt) . The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .
1-Ethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine
- Structure : Lacks the 2-fluoroethyl group, substituting it with an ethyl group.
- Key Data: Molecular weight: 219.29 g/mol. The absence of fluorine reduces lipophilicity (calculated LogP: ~1.2 vs. ~2.1 for the fluoroethyl analog), impacting pharmacokinetics . Synthesis yield: Not explicitly reported, but similar reductive amination protocols achieve ~50–60% yields .
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
- Structure : Trifluoromethyl group at position 3 instead of methyl; ethyl at position 1.
- Key Data: Molecular weight: 179.14 g/mol . The electron-withdrawing trifluoromethyl group increases metabolic stability compared to methyl . Solubility: Limited in aqueous media (typical of highly fluorinated compounds) .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyridinyl substituent at position 1; cyclopropylamine at position 4.
- Key Data: Molecular weight: 215.26 g/mol . Synthesis yield: 17.9%, lower than typical fluoroethyl analogs, possibly due to steric challenges in cyclopropane coupling .
Structural and Functional Analysis
Impact of Fluorination
- The 2-fluoroethyl group in the target compound increases lipophilicity (LogP ~2.1) compared to ethyl (LogP ~1.5) or methyl (LogP ~1.0) analogs, enhancing blood-brain barrier penetration .
- Fluorine’s electronegativity may stabilize hydrogen bonding in receptor interactions .
Role of the Pyrrole-Methyl Group
- Compared to pyridinyl () or phenyl () analogs, the pyrrole ring offers reduced steric bulk, possibly improving target selectivity .
Amine Substituent Variations
- Secondary amines (e.g., cyclopropyl in ) exhibit varied basicity (pKa ~8–10) compared to primary amines, affecting protonation states under physiological conditions .
- Bulkier substituents (e.g., piperidinyl in ) may reduce metabolic clearance but increase molecular weight beyond optimal ranges (<500 g/mol) .
Biological Activity
1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine, also known by its CAS number 1856044-08-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C12H18ClFN4
- Molecular Weight : 272.75 g/mol
- CAS Number : 1856044-08-0
Research indicates that compounds with a pyrazole core, such as this one, often exhibit inhibitory activity against various kinases, particularly cyclin-dependent kinases (CDKs). These enzymes play crucial roles in cell cycle regulation and are significant targets in cancer therapy.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance, a related compound demonstrated sub-micromolar antiproliferative activity against multiple cancer cell lines, with a GI50 ranging from 0.127 to 0.560 μM . This suggests that the pyrazole scaffold can be optimized for enhanced anticancer properties.
Inhibition of CDK Activity
The compound's structural features suggest it may inhibit CDK enzymes. A study on similar pyrazole derivatives showed that they could effectively inhibit CDK2 with a Ki value as low as 0.005 µM . Such inhibition leads to cell cycle arrest and apoptosis in cancer cells, indicating that the compound could have significant therapeutic potential.
Study 1: Structure-Activity Relationship (SAR)
A series of pyrazole derivatives were synthesized and tested for their CDK inhibitory activities. The results indicated that modifications to the pyrazole ring significantly affected potency. For example, methylation at specific positions reduced inhibitory activity against CDK2 by up to 18-fold .
| Compound | Ki (CDK2) | GI50 (A2780) |
|---|---|---|
| Reference Compound | 0.005 µM | 0.158 µM |
| Modified Compound | 0.090 µM | 7.350 µM |
This table illustrates how structural changes can impact biological efficacy.
Study 2: Apoptosis Induction
In ovarian cancer cell lines, compounds similar to 1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine were shown to induce apoptosis through the reduction of retinoblastoma phosphorylation and cell cycle arrest at S and G2/M phases . This highlights the compound's potential role in cancer therapy by targeting key regulatory pathways.
Q & A
Q. What are the optimal multi-step synthetic routes for synthesizing this compound, and how can side reactions be minimized?
The synthesis typically involves sequential alkylation and amine coupling reactions. A validated method includes:
- Step 1: Alkylation of a pyrazole precursor with 2-fluoroethyl bromide under basic conditions (e.g., NaH in DMF at 0–5°C) to introduce the fluoroethyl group.
- Step 2: Reductive amination using a pyrrole-methyl aldehyde and a reducing agent (e.g., NaBHCN) in methanol.
Critical factors: Temperature control (<10°C during alkylation) and inert atmosphere (N) to prevent oxidation of the fluoroethyl group. Side reactions like over-alkylation are minimized by stoichiometric control of reagents .
Q. How can the compound’s structure and purity be rigorously characterized?
- Nuclear Magnetic Resonance (NMR): H NMR (CDCl) should show distinct signals for the fluoroethyl group (δ 4.6–4.8 ppm, split due to F coupling) and pyrrole methyl protons (δ 3.5–3.7 ppm).
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H] at m/z 265.1567).
- Elemental Analysis: Validate C, H, N percentages (e.g., C: 58.65%, H: 6.71%, N: 24.89%) .
Q. What functional groups in the compound are most reactive, and how can they influence experimental design?
- Fluoroethyl Group: Susceptible to nucleophilic substitution under basic conditions. Use aprotic solvents (e.g., DMF) to stabilize intermediates.
- Pyrrole Methylamine: Participates in hydrogen bonding with biological targets. Protect with Boc groups during synthetic steps requiring acidic conditions .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking: Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The fluoroethyl group’s electronegativity enhances binding affinity to hydrophobic pockets.
- QSAR Studies: Correlate substituent variations (e.g., replacing fluoroethyl with chloroethyl) with activity data. Fluorine’s van der Waals radius improves steric fit in target receptors .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-Analysis: Compare IC values against similar targets (e.g., kinase inhibition) while controlling for assay conditions (pH, solvent).
- Isosteric Replacement: Test analogs like 1-(2-chloroethyl) derivatives to isolate fluorine’s role in activity discrepancies. Fluorine’s electron-withdrawing effect may reduce off-target interactions .
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Continuous Flow Reactors: Enhance mixing and heat dissipation during alkylation (30–40°C, residence time 20 min).
- Catalyst Screening: Copper(I) bromide (0.5 mol%) with cesium carbonate accelerates coupling steps (yield increase from 17% to 45%) .
Q. What analytical techniques differentiate between stereoisomers or polymorphs of this compound?
- X-ray Crystallography: Resolve crystal packing differences caused by fluorine’s steric effects.
- Dynamic Vapor Sorption (DVS): Monitor hygroscopicity variations between polymorphs, critical for stability in biological assays .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | NaH, 2-fluoroethyl bromide, DMF, 0°C | 68 | 95% |
| Amine Coupling | NaBHCN, MeOH, rt | 52 | 98% |
| Purification | Column chromatography (EtOAc/hexane) | – | 99% |
| Data from multi-step optimizations |
Q. Table 2. Comparative Biological Activity of Analogues
| Substituent | Target (IC, nM) | Selectivity Index |
|---|---|---|
| 2-Fluoroethyl | 12.3 ± 1.5 | 8.2 |
| 2-Chloroethyl | 28.7 ± 3.1 | 3.1 |
| Ethyl | >100 | <1 |
| Fluorine’s role in enhancing potency and selectivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
